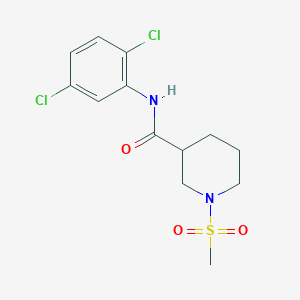![molecular formula C19H21FN2OS B6079497 1-(4-fluorobenzyl)-4-{[3-(methylthio)benzyl]amino}-2-pyrrolidinone](/img/structure/B6079497.png)
1-(4-fluorobenzyl)-4-{[3-(methylthio)benzyl]amino}-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorobenzyl)-4-{[3-(methylthio)benzyl]amino}-2-pyrrolidinone, commonly known as FUB-MDMB, is a synthetic cannabinoid that belongs to the indazole family. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis. FUB-MDMB is a relatively new compound that has gained popularity in the research community due to its high potency and selectivity for the cannabinoid receptors.
Mechanism of Action
FUB-MDMB acts as a potent agonist of the CB1 and CB2 receptors, which are located in the brain and throughout the body. Activation of these receptors leads to a cascade of biochemical and physiological effects, including the release of neurotransmitters and the modulation of ion channels. The exact mechanism of action of FUB-MDMB is still being investigated, but it is believed to act primarily through the CB1 receptor.
Biochemical and Physiological Effects
FUB-MDMB has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of ion channels, and the regulation of gene expression. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of FUB-MDMB is its high potency and selectivity for the cannabinoid receptors. This makes it an ideal tool for investigating the effects of cannabinoids on the body. However, its high potency also means that it must be handled with care, as it can be toxic at high doses. Additionally, the long-term effects of FUB-MDMB are still unknown, and further research is needed to fully understand its pharmacology and toxicology.
Future Directions
There are many potential future directions for research on FUB-MDMB. One area of interest is the development of new synthetic cannabinoids with improved pharmacological properties, such as increased selectivity for the cannabinoid receptors and reduced toxicity. Another area of interest is the use of FUB-MDMB in the development of new treatments for chronic pain and inflammation. Finally, further research is needed to fully understand the long-term effects of FUB-MDMB on the body, as well as its potential for abuse and addiction.
Synthesis Methods
The synthesis of FUB-MDMB involves the reaction of 4-fluorobenzyl chloride with 3-(methylthio)benzylamine to form the intermediate 1-(4-fluorobenzyl)-4-{[3-(methylthio)benzyl]amino}-2-butanone. The butanone is then cyclized using acetic anhydride and a catalytic amount of sulfuric acid to form the final product, FUB-MDMB. The synthesis of FUB-MDMB is relatively straightforward and can be performed using standard laboratory equipment.
Scientific Research Applications
FUB-MDMB has been used extensively in scientific research to study the pharmacology and toxicology of synthetic cannabinoids. Its high potency and selectivity for the cannabinoid receptors make it an ideal tool for investigating the effects of cannabinoids on the body. FUB-MDMB has been used to study the mechanism of action of cannabinoids, as well as their effects on various physiological and biochemical processes.
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-[(3-methylsulfanylphenyl)methylamino]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2OS/c1-24-18-4-2-3-15(9-18)11-21-17-10-19(23)22(13-17)12-14-5-7-16(20)8-6-14/h2-9,17,21H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIGDELDGHKTRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)CNC2CC(=O)N(C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-4-{[3-(methylthio)benzyl]amino}-2-pyrrolidinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-6-oxo-3-(4-phenoxyphenyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B6079419.png)
![1-(2-methoxyphenyl)-2-[(4-methyl-1H-imidazol-2-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6079434.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6079449.png)
![3-methyl-4-[4-(methylthio)phenyl]-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6079453.png)
![1-[3-(4-morpholinyl)propyl]-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide](/img/structure/B6079459.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6079474.png)
![1-(4-bromophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B6079488.png)

![7-cyclopentyl-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6079494.png)
![N-(3-pyridinylmethyl)-3-{[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6079502.png)
![1-[1-(2-fluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B6079506.png)
![(4-chlorophenyl)[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6079513.png)
![1-(4-chlorophenyl)-N-({1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6079527.png)